

Ortetamine reference standard for forensic analysis

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Ortetamine

CAS No.: 5580-32-5

Cat. No.: S1916738

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Chemical Profile of Ortetamine

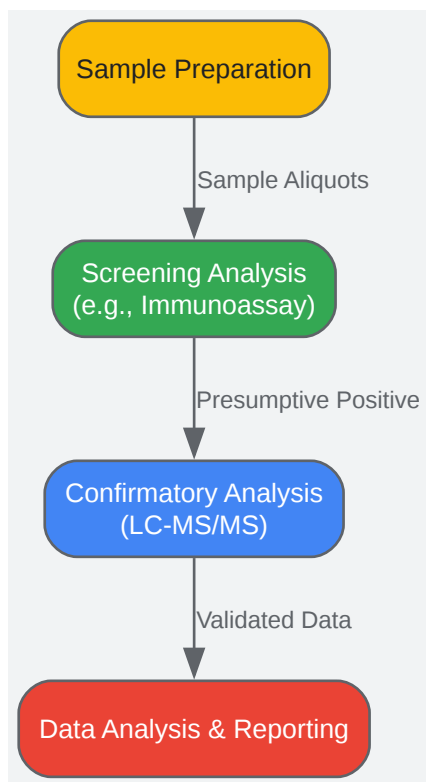
The table below summarizes the fundamental identifiers and properties of **Ortetamine** gathered from the search results.

Property	Description
IUPAC Name	1-(2-methylphenyl)propan-2-amine [1] [2] [3]
Other Names	2-methylamphetamine, 2-MA, Ortetamina, Ortetaminum [1] [3]
CAS Number	5580-32-5 [1] [2] [3]
Molecular Formula	C ₁₀ H ₁₅ N [1] [2] [3]
Molecular Weight	149.23 g/mol [1] [2] [3]
Legal Status	Isomer of methamphetamine; Schedule II controlled substance in the US [1]
Commercial Availability	Available as a reference standard from various chemical suppliers (e.g., 100mg for \$210) [3]

Proposed Analytical Workflow for Novel Psychoactive Substances

As specific data on **Ortetamine** is scarce, the following workflow and protocol are adapted from general forensic toxicology practices for synthetic drugs, based on a study analyzing synthetic opioids and cathinones [4]. You would need to optimize parameters like chromatography and sample preparation specifically for **Ortetamine**.

The diagram below outlines the key stages in the analytical process for a suspected novel psychoactive substance in a biological sample.



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Detailed Protocol: LC-MS/MS Analysis for Synthetic Drugs in Dried Urine Spots

This protocol is based on a validated method for synthetic opioids and cathinones, which can serve as a template for developing your own method for **Ortetamine** [4].

1. Scope and Application

- This method is designed for the simultaneous identification and quantification of synthetic psychoactive substances in **Dried Urine Spots (DUS)**.
- The original study validated this method for 12 analytes, including fentanyl, synthetic cathinones, and ketamine [4].

2. Equipment and Reagents

- **Liquid Chromatography System:** Coupled to a tandem mass spectrometer (LC-MS/MS).
- **Sample Collection:** Filter paper cards for DUS.
- **Reference Standards:** Certified analyte standards, including the target compound (e.g., **Ortetamine**) and a suitable internal standard (e.g., a deuterated analog).
- **Solvents:** High-purity methanol, acetonitrile, and water (LC-MS grade).
- **Consumables:** Microcentrifuge tubes, pipettes, volumetric flasks, and a mechanical punch for DUS.

3. Sample Preparation

- **Dried Urine Spot (DUS) Creation:** Apply a defined volume (e.g., 20-50 μL) of urine to a filter paper card. Dry for a minimum of 2-3 hours at ambient temperature [4].
- **Extraction:** Punch out a disc from the center of the DUS. Place it in a microcentrifuge tube and add a mixture of organic solvent (e.g., methanol with 0.1% formic acid) and internal standard solution. Vortex-mix and sonicate to extract analytes [4].
- **Preparation for Analysis:** Centrifuge the extract and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4. Instrumental Analysis (LC-MS/MS)

- **Liquid Chromatography:**
 - **Column:** C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).
 - **Mobile Phase:** (A) Water with 0.1% formic acid; (B) Methanol or Acetonitrile with 0.1% formic acid.
 - **Gradient:** Begin at 10% B, increase to 95% B over 8-10 minutes, hold, then re-equilibrate.
 - **Flow Rate:** 0.4 mL/min.
 - **Injection Volume:** 2-5 μL .
- **Mass Spectrometry:**
 - **Ionization:** Electrospray Ionization (ESI) in positive mode.

- **Data Acquisition:** Multiple Reaction Monitoring (MRM). For each analyte, optimize the MS parameters to select a precursor ion and at least two characteristic product ions.
- *Example for **Ortetamine** (to be optimized experimentally):*
 - **Precursor Ion:** [M+H]⁺ m/z 150.2
 - **Product Ions:** (Quantifier) m/z 133.1; (Qualifier) m/z 115.1

5. Validation Parameters The original method was validated according to SWGTOX guidelines, which should be followed for any new analyte [4]:

- **Linearity:** A minimum of 5 calibration points. Acceptable R² value > 0.99 [4].
- **Sensitivity:** Limit of Detection (LOD) and Limit of Quantification (LOQ) determined from calibration curves. The study achieved LODs below 0.3 ng/mL for DUS [4].
- **Accuracy and Precision:** Assessed using quality control (QC) samples at low, medium, and high concentrations over multiple runs. Accuracy should be within ±20% (±15% at LOQ), and precision <20% RSD [4].
- **Recovery and Matrix Effects:** Evaluate extraction efficiency and ion suppression/enhancement. The cited study found negligible matrix effects for their analytes in DUS [4].
- **Stability:** Short-term stability should be assessed at room temperature over the intended storage period (e.g., 3 weeks) [4].

Key Research Gaps and Future Directions

The lack of data highlights several critical areas for future research to support forensic analysis of **Ortetamine**:

- **Stability Profiling:** Comprehensive short- and long-term stability studies of **Ortetamine** in various forensic matrices (blood, urine, DUS) under different storage conditions are needed [4].
- **Metabolism and Metabolite Identification:** The metabolic pathway of **Ortetamine** in humans is unknown. Identifying its major metabolites is crucial for developing targeted screening methods.
- **Method Harmonization:** There is a need for a fully validated, peer-reviewed LC-MS/MS method specifically for **Ortetamine** in multiple biological matrices.

A Note on Sample Matrices

The search results highlight **Dried Urine Spots (DUS)** and **Dried Blood Stains (DBS)** as valuable and stable alternative matrices in forensic toxicology [4] [5]. Their advantages include easier storage and

transportation, reduced biohazard risk, and improved stability for many analytes by arresting enzymatic activity [4] [5]. Consider incorporating these matrices into your analytical development.

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References

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Address: Ontario, CA 91761, United States

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